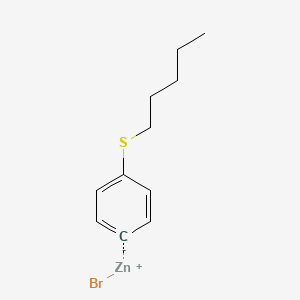
4-n-PentylthiophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-PentylthiophenylZinc bromide is an organozinc compound with the molecular formula C11H15BrSZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-PentylthiophenylZinc bromide can be synthesized through the reaction of 4-n-pentylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
4-n-Pentylthiophenyl bromide+Zn→4-n-PentylthiophenylZinc bromide
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are often used to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-n-PentylthiophenylZinc bromide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds.
Substitution: It participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiophenyl derivatives.
Scientific Research Applications
4-n-PentylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: It is used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-n-PentylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: Transfer of the organozinc group to a metal catalyst.
Oxidative Addition: Insertion of the metal catalyst into a carbon-halogen bond.
Reductive Elimination: Formation of the final carbon-carbon bond and regeneration of the metal catalyst.
Comparison with Similar Compounds
Similar Compounds
PhenylZinc bromide: Similar structure but lacks the pentyl group.
ThiophenylZinc bromide: Similar structure but lacks the pentyl group.
4-n-ButylthiophenylZinc bromide: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness
4-n-PentylthiophenylZinc bromide is unique due to the presence of the pentyl group, which can influence its reactivity and the properties of the final products. The pentyl group can provide steric hindrance and electronic effects that are not present in similar compounds, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C11H15BrSZn |
|---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
bromozinc(1+);pentylsulfanylbenzene |
InChI |
InChI=1S/C11H15S.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h5-6,8-9H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LEZGUZWZVNQTRP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCSC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















